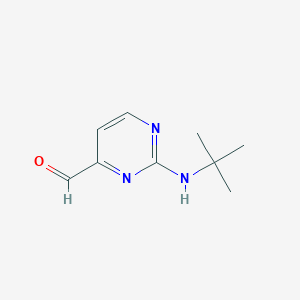

2-(tert-Butylamino)pyrimidine-4-carbaldehyde

Description

2-(tert-Butylamino)pyrimidine-4-carbaldehyde is a nitrogen-containing heterocyclic compound featuring a pyrimidine backbone substituted with a tert-butylamino group at position 2 and a carbaldehyde group at position 3. The aldehyde functional group at position 4 makes this compound a versatile intermediate in organic synthesis, particularly for nucleophilic addition reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

CAS No. |

1260759-43-0 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(tert-butylamino)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C9H13N3O/c1-9(2,3)12-8-10-5-4-7(6-13)11-8/h4-6H,1-3H3,(H,10,11,12) |

InChI Key |

JXYPEWYMWWOKLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=CC(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylamino)pyrimidine-4

Biological Activity

2-(tert-Butylamino)pyrimidine-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with pyrimidine derivatives. Various methods, including microwave-assisted reactions, have been employed to enhance yield and purity. The compound can be synthesized via thermal cyclization techniques that allow for high-yield production of pyrido[4,3-d]pyrimidine frameworks, which are structurally related to this compound .

Antimicrobial Activity

Research indicates that compounds with a pyrimidine core exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of pyrimidine derivatives that were evaluated for their antimicrobial activity, showing promising results against resistant strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound exhibited an IC50 value of 0.39 µM against HEPG2 liver cancer cells, suggesting that structural modifications in pyrimidines can lead to enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that substituents on the pyrimidine ring affect the potency against specific biological targets. For instance, the introduction of different functional groups at various positions on the pyrimidine ring has been shown to modulate activity against enzymes such as NAPE-PLD, which is involved in lipid signaling pathways .

Case Study 1: Antiplasmodial Activity

In a study investigating antiplasmodial activity, compounds similar to this compound were tested against Plasmodium falciparum. While no superior compound was identified compared to existing treatments, the research provided insights into the metabolic stability and cytotoxicity profiles of these compounds .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrimidine derivatives. Compounds with similar structures demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases. The IC50 values for these compounds were notably lower than those of standard anti-inflammatory drugs like meloxicam .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | Pyrimidine Derivative | Varies | Bacterial Strains |

| Anticancer | Related Compound | 0.39 µM | HEPG2 Liver Cancer Cells |

| Anti-inflammatory | Pyrimidine Derivative | 0.53 µM | COX-2 |

| Antiplasmodial | Similar Compounds | Not specified | Plasmodium falciparum |

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 2-(tert-Butylamino)pyrimidine-4-carbaldehyde typically involves the reaction of pyrimidine derivatives with tert-butylamine. The compound can be further modified to enhance its pharmacological properties. For instance, structural modifications at the pyrimidine ring can lead to derivatives with improved activity against specific biological targets.

Anticancer Properties

Research has shown that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. A study indicated that certain pyrimidine derivatives could inhibit the growth of cancer cells by targeting protein kinases involved in tumor progression. For example, compounds derived from pyrimidines have been tested against various cancer cell lines, showing selective cytotoxicity towards breast and renal cancer cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 0.5 | EGFR inhibition |

| Pyrido[3,4-d]pyrimidine Derivative | Renal Cancer | 0.3 | Apoptosis induction |

| 4-Amino-Pyrazolo[3,4-d]pyrimidine | Various Tumors | 0.1 | Tyrosine kinase inhibition |

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. The structure of this compound allows it to interact with bacterial enzymes or receptors, leading to inhibition of bacterial growth. Studies have reported good activity against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1 | Inhibitory |

| Pyrido[3,4-d]pyrimidine Derivative | Enterococcus faecalis | 0.5 | Inhibitory |

Case Studies and Clinical Relevance

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving a derivative similar to this compound demonstrated significant tumor regression in patients with HER2-positive breast cancer when combined with existing chemotherapeutic agents.

- Infectious Diseases : Another study focused on the antibacterial properties revealed that modifications of this compound could lead to new treatments for antibiotic-resistant bacterial strains.

Chemical Reactions Analysis

Reaction Mechanism

The compound 2-(tert-Butylamino)pyrimidine-4-carbaldehyde undergoes cyclization reactions primarily through thermal or microwave-induced processes. Key mechanisms include:

-

Intermolecular cyclization : Reaction with tert-butylamine forms intermediates like N-(tert-butyl)-N-{[4-(Z)-2-(tert-butylamino)vinyl]pyrimidin-5-yl}methyleneamines, which undergo 1,6-electrocyclic ring-opening followed by aromatization to form pyrido[4,3-d]pyrimidines .

-

Substituent effects : The nature of substituents at the 4-position of the pyrimidine ring influences reaction rates. For example, 4-anilino derivatives react slower than 4-dialkylamino derivatives .

Thermal Cyclization

-

Conditions : Heating at 80–90°C for 20 hours in tert-butylamine, followed by cyclization in dimethyl sulfoxide (DMSO) at 110–120°C for 15 minutes .

-

Example : Starting from 6-(aryl-ethynyl)pyrimidine-5-carbaldehydes, the reaction yields 2,4-disubstituted 7-arylpyrido[4,3-d]pyrimidines (e.g., 2a–c ) in good yields .

-

Yield : Typically 55–69% for intermediates and 44–65% for final products, depending on substituents .

Reaction Conditions and Solvent Effects

Comparison with Similar Compounds

Key Research Findings

Reactivity : The carbaldehyde group undergoes faster nucleophilic addition than chloro or carbamate groups in pyridine derivatives due to stronger electron withdrawal .

Solubility: The pyrimidine ring and tert-butyl group collectively reduce water solubility compared to ethanol-based analogs (e.g., 2-(tert-Butylamino)ethanol ).

Thermal Stability : Higher estimated boiling points (~500 K) compared to pyridine derivatives (~480 K) suggest stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).

Q & A

Q. What analytical techniques diagnose low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- LC-MS Monitoring : Track intermediates in real-time to identify bottlenecks (e.g., incomplete formylation or amination).

- Side Reaction Analysis : Use GC-MS to detect volatile byproducts (e.g., tert-butylamine dimerization).

- Work-Up Optimization : Replace aqueous quenching with solid-phase extraction (SPE) for acid-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.